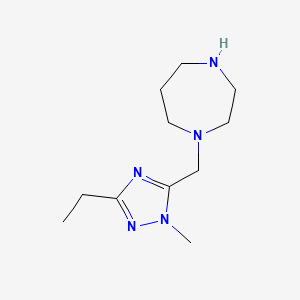

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane

Description

1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a 1,4-diazepane derivative substituted with a 3-ethyl-1-methyl-1,2,4-triazole moiety via a methylene linker.

Properties

Molecular Formula |

C11H21N5 |

|---|---|

Molecular Weight |

223.32 g/mol |

IUPAC Name |

1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane |

InChI |

InChI=1S/C11H21N5/c1-3-10-13-11(15(2)14-10)9-16-7-4-5-12-6-8-16/h12H,3-9H2,1-2H3 |

InChI Key |

RZOKLBKUCMIORM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)CN2CCCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction). The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.

-

Formation of the Diazepane Ring: : The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. The reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.

-

Coupling of the Triazole and Diazepane Rings: : The final step involves the coupling of the triazole and diazepane rings through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with a suitable diazepane derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

-

Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; reaction temperature around 25-50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; reaction temperature around 0-25°C.

Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran; reaction temperature around 25-50°C.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,4-diazepane derivatives, emphasizing substituent effects, molecular properties, and synthesis insights:

Key Structural and Functional Insights:

Heterocyclic Influence :

- Triazole (Target): Enhances metabolic stability and hydrogen bonding .

- Thiadiazole/Thiazole (Evidences 8, 9): Sulfur atoms may increase reactivity or reduce solubility compared to triazoles.

- Oxadiazole (): High electronegativity improves receptor affinity but may reduce metabolic stability .

Fluorine (): Enhances binding via electronegative interactions; improves pharmacokinetics . Benzhydryl (): Bulky groups may prolong half-life but complicate synthesis and purification .

Synthesis Challenges: Yields vary significantly (e.g., 38% for dichlorophenyl derivative in ), likely due to steric hindrance or electronic effects of substituents . Chromatography (normal phase or alumina) is commonly used for purification, as seen in Evidences 4 and 5 .

Biological Activity

The compound 1-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a hybrid molecule that combines a triazole moiety with a diazepane structure. This unique combination potentially endows it with diverse biological activities, particularly in pharmacological applications. The triazole ring is known for its significant role in medicinal chemistry, exhibiting various biological properties such as antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the 1,2,4-triazole structure have been shown to be effective against various bacterial strains and fungi. A study highlighted that derivatives of 1,2,4-triazoles demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 21.25 μM .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| T4 | Mycobacterium tuberculosis | ≤21.25 |

| T5 | Staphylococcus aureus | 15 |

| T6 | Escherichia coli | 30 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain triazole derivatives exhibited IC50 values indicating effective inhibition of cell growth in human breast cancer (MCF-7) cells .

Table 2: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 69c | MCF-7 | 18 |

| 71b | Bel-7402 | 22 |

The proposed mechanisms by which triazole compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Triazoles may inhibit key enzymes involved in cellular processes. For instance, some studies suggest that they target DprE1 enzyme in Mycobacterium tuberculosis .

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study on Antitubercular Activity

A recent study synthesized several hybrid compounds incorporating the triazole scaffold and evaluated their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). The results indicated that specific derivatives exhibited promising antitubercular activity with low MIC values .

Evaluation of Cytotoxicity

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study reported significant cytotoxicity for certain compounds against MCF-7 and Bel-7402 cell lines, suggesting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.